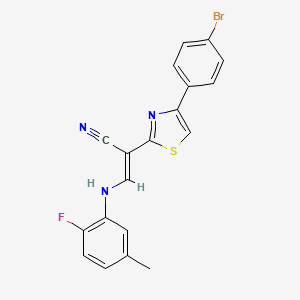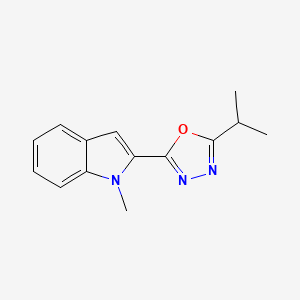![molecular formula C14H13ClN2OS B2468918 (2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone CAS No. 1183629-36-8](/img/structure/B2468918.png)
(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thieno[3,2-c]pyridine ring (a fused ring system containing a thiophene and a pyridine ring). The exact structure and properties would depend on the specific arrangement of these rings and the attached functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on its exact structure and the conditions. For example, the pyridine ring could undergo electrophilic substitution reactions, and the carbonyl group (if present) could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .科学的研究の応用
Crystal and Molecular Structure Analysis
The structural properties of related compounds have been extensively studied to understand their crystalline forms and molecular interactions. For instance, a study on a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, revealed its crystallization in the monoclinic space group P21/c, highlighting the importance of intermolecular hydrogen bonds in stabilizing the crystal structure (Lakshminarayana et al., 2009).
Spectroscopic Properties and Quantum Chemistry
The spectroscopic properties and theoretical studies, such as those conducted on (3-Amino-Substituted-Thieno[2,3-b]Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, offer insights into the electronic absorption, excitation, and fluorescence properties of these compounds. These studies aid in understanding the effects of structure and environment on their spectroscopic behavior (Al-Ansari, 2016).
Synthetic Methodologies
Research also delves into the synthetic methodologies for producing derivatives of this compound, as demonstrated in the three-step synthesis of 3-Aryl-2-sulfanylthienopyridines. Such studies not only present a procedural approach for creating specific derivatives but also contribute to the expansion of chemical libraries for further biological evaluation (Kobayashi et al., 2013).
Anticancer and Antimicrobial Potential
The compound and its derivatives have been explored for their potential anticancer and antimicrobial activities. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating this compound's structure, have been synthesized and evaluated for their anticancer and antimicrobial properties, indicating the compound's relevance in developing therapeutics (Katariya et al., 2021).
Catalytic Applications
Further applications include its use in catalysis, as seen in the synthesis of zinc complexes with multidentate nitrogen ligands, showcasing the compound's utility in enhancing reaction efficiencies and selectivities (Darbre et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-10-5-8-19-12(10)4-7-17(9)14(18)11-3-2-6-16-13(11)15/h2-3,5-6,8-9H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESINHDQQQKWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=C(N=CC=C3)Cl)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

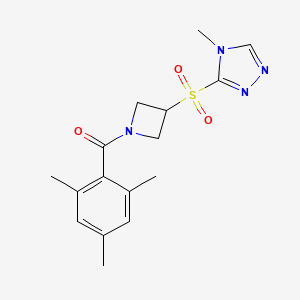
![1-[4-(1-azepanylsulfonyl)benzoyl]-2-(ethylthio)-1H-benzimidazole](/img/structure/B2468838.png)

![N-(2,3-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468842.png)
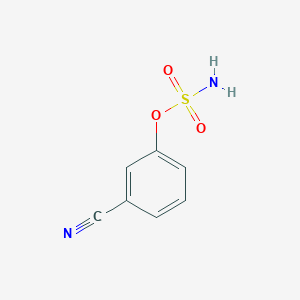
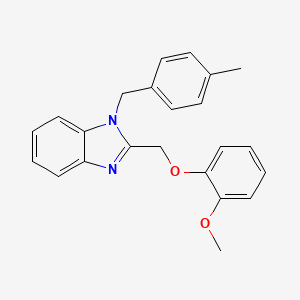


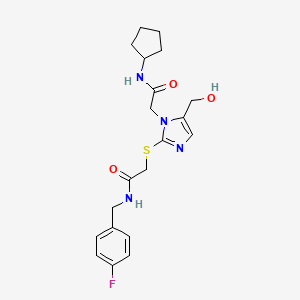
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)
![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)
